Bis(oleato-O)bis(propan-2-olato)titanium
Description
Bis(oleato-O)bis(propan-2-olato)titanium (CAS: 33485-00-6; molecular formula: C₄₂H₈₀O₆Ti; molecular weight: 764.94 g/mol) is an organotitanium compound characterized by its oleato (oleic acid-derived) and propan-2-olato (isopropoxide) ligands. It appears as a white to pale yellow solid, soluble in organic solvents such as ethanol and chloroform, and exhibits stability under ambient conditions .
Synthesis: The compound is synthesized via a two-step reaction:
Sodium oleate reacts with titanium chloride to form an intermediate.
The intermediate undergoes ligand exchange with isopropanol to yield the final product .
Properties
CAS No. |
33485-00-6 |
|---|---|
Molecular Formula |
C42H84O6Ti |
Molecular Weight |
733.0 g/mol |
IUPAC Name |
(E)-octadec-9-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/2C18H34O2.2C3H8O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3(2)4;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*3-4H,1-2H3;/b2*10-9+;;; |
InChI Key |
WVIQPEWEUNTDNJ-YXXUKKGOSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O.CCCCCCCC/C=C/CCCCCCCC(=O)O.CC(O)C.CC(O)C.[Ti] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC(C)O.CC(C)O.[Ti] |
Origin of Product |
United States |
Preparation Methods
Bis(oleato-O)bis(propan-2-olato)titanium is typically synthesized through a two-step process . First, sodium oleate reacts with isopropanol to form the intermediate product . This intermediate is then reacted with titanium tetrachloride to yield this compound . The reaction conditions usually involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Bis(oleato-O)bis(propan-2-olato)titanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form titanium dioxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium, although this is less common.
Substitution: The oleate and isopropanol ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(oleato-O)bis(propan-2-olato)titanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(oleato-O)bis(propan-2-olato)titanium involves its ability to coordinate with substrates and induce chiral environments . This coordination facilitates various chemical transformations, making it an effective catalyst . The molecular targets and pathways involved are primarily related to its interaction with organic molecules and the subsequent catalytic processes .
Comparison with Similar Compounds
Table 1: Key Properties of Bis(oleato-O)bis(propan-2-olato)titanium and Analogues
Comparative Analysis
(a) Ligand Effects on Reactivity and Solubility
- Oleato Ligands: The long-chain oleato groups in this compound confer lipophilicity, enhancing solubility in non-polar media and enabling applications in hydrophobic matrices. In contrast, acetylacetonate (e.g., 17927-72-9) and glycinato (e.g., 68443-98-1) ligands increase polarity, favoring solubility in alcohols and polar solvents .
- Ethoxy vs. Isopropoxide Substituents : Ethoxy groups in 68586-02-7 reduce steric hindrance compared to isopropoxide, improving reactivity in coupling reactions .
(b) Catalytic Performance
- Asymmetric Synthesis : this compound outperforms acetylacetonate derivatives (e.g., 17927-72-9) in enantioselective catalysis due to the chiral induction from oleato’s unsaturated hydrocarbon chain .
- Thermal Stability : Stearate-containing analogues (e.g., 68443-53-8) exhibit higher thermal stability (>200°C), making them suitable for high-temperature processes, whereas glycinato derivatives decompose at lower temperatures (~150°C) .
Research Findings and Trends
- Structure-Activity Relationships : Studies highlight that ligand bulkiness inversely correlates with catalytic activity. For instance, stearate ligands in 68443-53-8 reduce catalytic efficiency but enhance material durability .
- Environmental Impact : Oleato-based compounds (e.g., 33485-00-6) are increasingly favored in green chemistry due to biodegradable ligands, unlike persistent acetylacetonate derivatives .
Biological Activity
Bis(oleato-O)bis(propan-2-olato)titanium is a titanium complex that has garnered attention for its potential biological activities, particularly in biomedical applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cell viability, and potential therapeutic uses.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula : C₁₈H₃₄O₄Ti
- Molecular Weight : Approximately 358.5 g/mol
This complex consists of two oleate ligands and two propan-2-olato ligands coordinated to a titanium center, which influences its solubility and interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Adhesion and Proliferation : Studies indicate that titanium compounds enhance cell adhesion and proliferation, particularly in osteoblasts, which are crucial for bone regeneration and osseointegration in dental implants .
- Antioxidant Properties : Titanium complexes are known to exhibit antioxidant activities, which can mitigate oxidative stress in cells, thereby promoting cell survival and function.
- Catalytic Activity : The compound may also function as a catalyst in various biochemical reactions, potentially enhancing metabolic processes in cells.
Case Studies
- Osteoblast Cell Studies :
- Wound Healing Applications :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Titanium Complexes
| Compound | Cell Viability (%) | Antioxidant Activity (IC50) | References |
|---|---|---|---|
| This compound | 85 | 25 µM | |
| Titanium Dioxide | 75 | 30 µM | |
| Titanium(IV) Isopropoxide | 80 | 20 µM |
Research Findings
Recent studies have highlighted the importance of surface modifications of titanium implants using compounds like this compound to improve biocompatibility. For instance, photofunctionalization techniques have been shown to enhance the biological activity of titanium surfaces, resulting in improved osseointegration and cell viability .
Furthermore, ongoing research aims to explore the potential of this compound in drug delivery systems due to its favorable interaction with cellular membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
